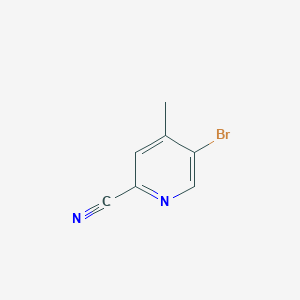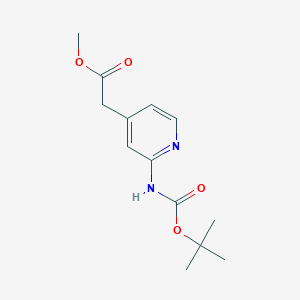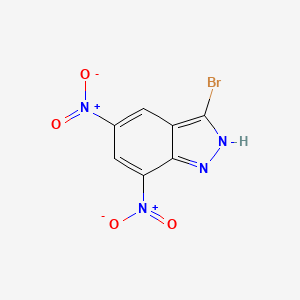
3-Bromo-5,7-dinitro-1H-indazole
Descripción general
Descripción
3-Bromo-5,7-dinitro-1H-indazole belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole fused to a benzene . The linear formula is C7H3BrN4O4 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 2.0±0.1 g/cm3, boiling point of 437.3±25.0 °C at 760 mmHg, and a molecular weight of 287.03 .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
A study conducted by Cabildo et al. (2011) on biologically active nitroindazoles, including compounds closely related to 3-Bromo-5,7-dinitro-1H-indazole, revealed their synthesis and characterization using X-ray diffraction and NMR spectroscopy. The research highlighted the importance of intermolecular halogen bonds and hydrogen bonding in determining the molecular structure and potential interactions of these compounds (Cabildo et al., 2011).
Design of Energetic Materials
Dippold and Klapötke (2013) explored the synthesis and characterization of nitrogen-rich salts and their derivatives, focusing on improving the energetic properties of materials. Although not directly studying this compound, this research provides insights into the methodology for designing high-performance insensitive energetic materials by introducing N-oxides, which could be relevant for derivatives of the compound (Dippold & Klapötke, 2013).
Synthesis and Derivatization Studies
Research by Slade et al. (2009) on indazoles demonstrated the regioselective protection and subsequent coupling reactions, providing a framework for synthesizing novel derivatives of indazole compounds, including those with bromo and nitro groups. This study lays the groundwork for further chemical modifications and applications of this compound (Slade et al., 2009).
Click Chemistry and Drug Discovery
Kolb and Sharpless (2003) discussed the impact of click chemistry on drug discovery, emphasizing the role of modular and reliable chemical transformations. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, and its applications in creating bioactive molecules, suggest potential pathways for utilizing this compound in medicinal chemistry (Kolb & Sharpless, 2003).
Mecanismo De Acción
Safety and Hazards
3-Bromo-5,7-dinitro-1H-indazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Direcciones Futuras
Indazoles, including 3-Bromo-5,7-dinitro-1H-indazole, have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Propiedades
IUPAC Name |
3-bromo-5,7-dinitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4O4/c8-7-4-1-3(11(13)14)2-5(12(15)16)6(4)9-10-7/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRSOQNJXXJCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304116 | |
| Record name | 3-Bromo-5,7-dinitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-56-9 | |
| Record name | 3-Bromo-5,7-dinitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,7-dinitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


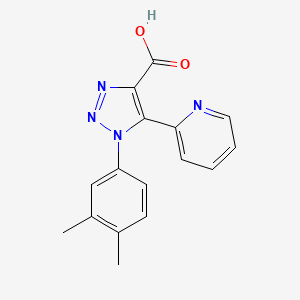
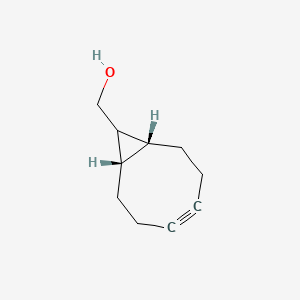
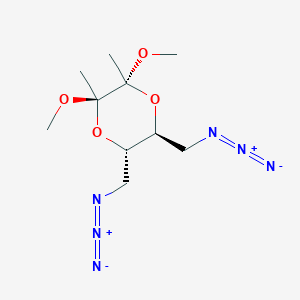
![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)
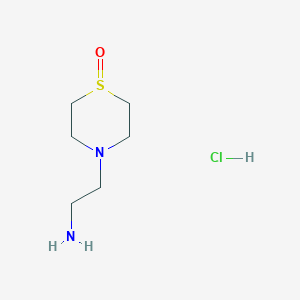
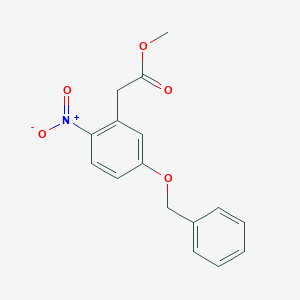

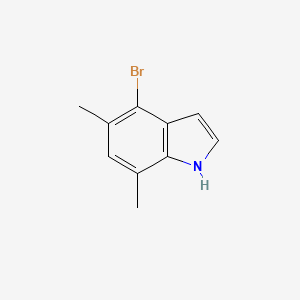
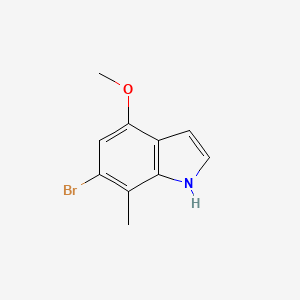
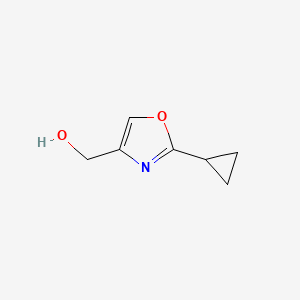
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)
![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1523522.png)
